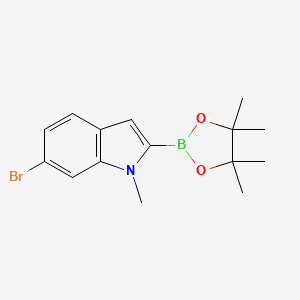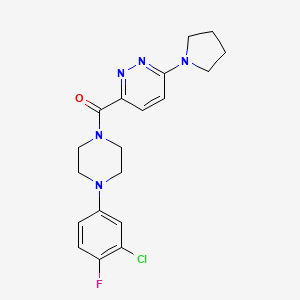
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C19H21ClFN5O and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosinase Inhibition
The 3-chloro-4-fluorophenyl motif, a part of the compound’s structure, has been identified as a significant inhibitor of tyrosinase, an enzyme involved in melanin production . This application is particularly relevant in the development of treatments for skin pigmentation disorders and could also play a role in addressing neurodegenerative processes in diseases like Parkinson’s.
Antimelanogenic Agents
Continuing from its role as a tyrosinase inhibitor, this compound could be used to develop antimelanogenic agents. These agents could potentially be used in cosmetic applications to prevent hyperpigmentation or in medical treatments to manage skin disorders associated with melanin overproduction .
Neurodegenerative Disease Research
The accumulation of melanin in neurons, particularly in the substantia nigra, is associated with neurodegeneration in Parkinson’s disease. By inhibiting tyrosinase, the compound could be used to study the effects of melanin accumulation and potentially develop therapeutic strategies .
Pharmaceutical Applications
The compound’s ability to interact with tyrosinase could be leveraged to create pharmaceuticals that manage conditions related to the enzyme’s activity. This includes the development of drugs that can modulate melanin production in the body .
Cosmetic Industry
In the cosmetic industry, the compound could be used to create products that regulate skin pigmentation. This would be particularly useful for products aimed at reducing age spots, freckles, and other forms of unwanted pigmentation .
Molecular Modelling Studies
The compound’s structure allows it to fit well into the catalytic site of tyrosinase, making it a valuable tool for molecular modelling studies. These studies can help in understanding the interaction between tyrosinase and various inhibitors, which is crucial for the design of new therapeutic agents .
Propriétés
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5O/c20-15-13-14(3-4-16(15)21)24-9-11-26(12-10-24)19(27)17-5-6-18(23-22-17)25-7-1-2-8-25/h3-6,13H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIJARRXAPSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)
![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)

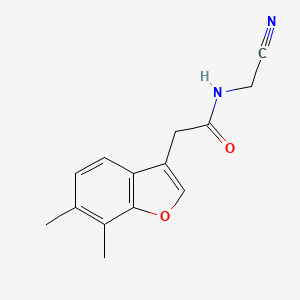
![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)
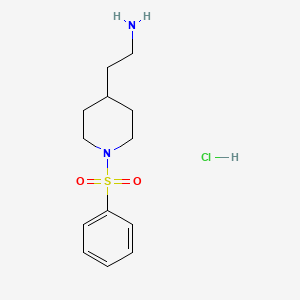
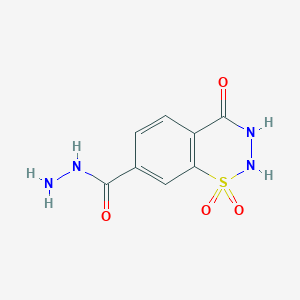
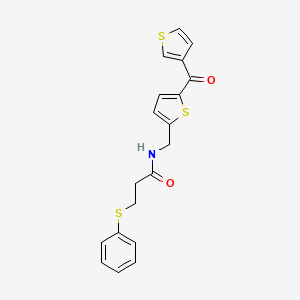
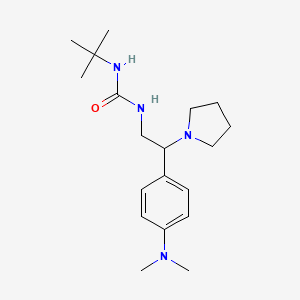
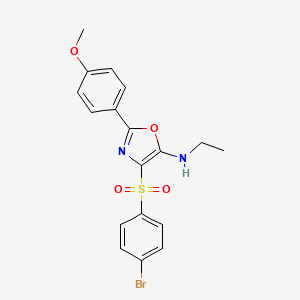
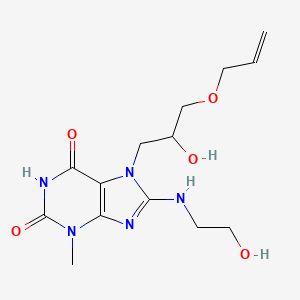
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
